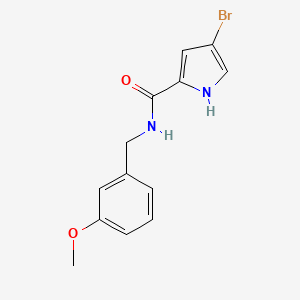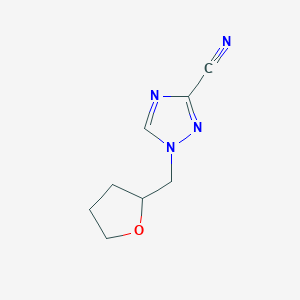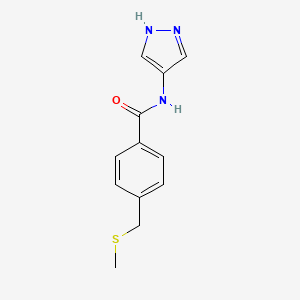
2-(5-Bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)-N-cyclopropyl-N-ethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)-N-cyclopropyl-N-ethylacetamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)-N-cyclopropyl-N-ethylacetamide typically involves the following steps:
Formation of the pyrimidine ring: This can be achieved through the condensation of urea with β-dicarbonyl compounds under acidic or basic conditions.
Bromination: The pyrimidine ring is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Acylation: The brominated pyrimidine is then reacted with N-cyclopropyl-N-ethylacetamide under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(5-Bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)-N-cyclopropyl-N-ethylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2,4-dioxo-3,4-dihydropyrimidine: A simpler derivative with similar core structure.
N-cyclopropyl-N-ethylacetamide: A compound with similar side chains but lacking the pyrimidine core.
Uniqueness
2-(5-Bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)-N-cyclopropyl-N-ethylacetamide is unique due to its specific combination of the brominated pyrimidine core and the cyclopropyl-ethylacetamide side chain. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C11H14BrN3O3 |
|---|---|
Peso molecular |
316.15 g/mol |
Nombre IUPAC |
2-(5-bromo-2,4-dioxopyrimidin-1-yl)-N-cyclopropyl-N-ethylacetamide |
InChI |
InChI=1S/C11H14BrN3O3/c1-2-15(7-3-4-7)9(16)6-14-5-8(12)10(17)13-11(14)18/h5,7H,2-4,6H2,1H3,(H,13,17,18) |
Clave InChI |
BPLDQNMIPLOWGU-UHFFFAOYSA-N |
SMILES canónico |
CCN(C1CC1)C(=O)CN2C=C(C(=O)NC2=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-(Bicyclo[1.1.1]pentan-1-yl)-3-oxobutanenitrile](/img/structure/B14907405.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S)-2-methyl-1-(1-piperidinylmethyl)propyl]thiourea](/img/structure/B14907412.png)
![2-(5-Chloro-2-oxobenzo[d]oxazol-3(2H)-yl)acetohydrazide](/img/structure/B14907417.png)




![6,8-Dioxabicyclo[3.2.1]octan-4-amine](/img/structure/B14907454.png)

